molecular formula C25H27ClN6O8 B13855932 Darolutamide-Glu

Darolutamide-Glu

Cat. No.: B13855932
M. Wt: 575.0 g/mol
InChI Key: OKBOLZCXQYZEGL-IVRNUPPQSA-N
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Description

Darolutamide (chemical formula: C₁₉H₁₉ClN₆O₂; CAS: 1297538-32-9) is a nonsteroidal androgen receptor (AR) inhibitor approved for the treatment of metastatic hormone-sensitive prostate cancer (mHSPC) and nonmetastatic castration-resistant prostate cancer (nmCRPC) . Structurally, darolutamide features a unique bicyclic pyrazole core, which contributes to its high binding affinity to the AR ligand-binding domain and reduced blood-brain barrier penetration compared to other AR inhibitors . Clinical trials, such as the phase 3 ARASENS and ARAMIS studies, demonstrated its efficacy in improving overall survival (HR: 0.68; 95% CI: 0.57–0.80) and metastasis-free survival (median: 40.4 vs. 18.4 months with placebo) while maintaining a favorable safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Darolutamide-Glu involves multiple steps, including the formation of key intermediates and their subsequent reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for the analysis and purification of the compound .

Chemical Reactions Analysis

Types of Reactions

Darolutamide-Glu undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various functionalized analogs .

Scientific Research Applications

Darolutamide-Glu has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the mechanisms of androgen receptor inhibition and to develop new therapeutic agents.

    Biology: It is used in cellular and molecular biology research to investigate the role of androgen receptors in prostate cancer and other diseases.

    Medicine: It is used in clinical research to evaluate its efficacy and safety in the treatment of prostate cancer and other androgen receptor-related conditions.

    Industry: It is used in the pharmaceutical industry for the development and production of new androgen receptor inhibitors

Mechanism of Action

Darolutamide-Glu exerts its effects by competitively inhibiting the binding of androgens to their receptors. This inhibition prevents the activation of androgen receptors, thereby blocking the transcription of androgen-responsive genes. The molecular targets of this compound include the androgen receptor and associated signaling pathways, which are crucial for the growth and survival of prostate cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Darolutamide is distinguished from other AR inhibitors (e.g., enzalutamide, apalutamide, bicalutamide) by its distinct molecular architecture and pharmacokinetic properties (Table 1).

Table 1: Structural and Pharmacokinetic Comparison

Parameter Darolutamide Enzalutamide Apalutamide
Molecular Formula C₁₉H₁₉ClN₆O₂ C₂₁H₁₆F₄N₄O₂S C₂₄H₂₃F₃N₆O₂
Half-life (hours) ~20 ~5.8–8.6 ~3–4
Blood-Brain Barrier Penetration Low High Moderate
CYP3A4 Interaction Weak Strong Moderate
Primary Metabolite Darolutamide-Glu* Active metabolites Active metabolites

*this compound (inactive metabolite) is formed via glucuronidation, reducing systemic toxicity .

Efficacy in Clinical Trials

Table 2: Efficacy Outcomes in Key Trials

Compound Trial Name Population Primary Endpoint Result Hazard Ratio (95% CI)
Darolutamide ARASENS mHSPC OS: 32.5% reduction in death risk 0.68 (0.57–0.80)
Darolutamide ARAMIS nmCRPC MFS: 40.4 vs. 18.4 months 0.41 (0.34–0.50)
Enzalutamide PROSPER nmCRPC MFS: 36.6 vs. 14.7 months 0.29 (0.24–0.35)
Apalutamide SPARTAN nmCRPC MFS: 40.5 vs. 16.2 months 0.28 (0.23–0.35)

Table 3: Adverse Event (AE) Profile

AE Category Darolutamide (%) Enzalutamide (%) Apalutamide (%)
Fatigue 12.1 33.6 24.4
Hypertension 6.6 12.1 25.0
Seizures 0.2 0.6 0.2
Grade 3/4 Neutropenia 33.7 15.2 14.3

Darolutamide’s neutropenia rates are higher due to its combination with docetaxel in the ARASENS trial, but its CNS-related AEs (e.g., seizures, cognitive impairment) are significantly lower than enzalutamide .

Key Differentiators and Clinical Implications

  • Structural Uniqueness: Darolutamide’s bicyclic pyrazole structure minimizes interactions with γ-aminobutyric acid (GABA) receptors, reducing seizure risk .
  • Metabolic Profile : Unlike enzalutamide, darolutamide undergoes glucuronidation (forming this compound) rather than CYP3A4-mediated metabolism, reducing drug-drug interactions .
  • Combination Therapy : Darolutamide is the only AR inhibitor validated for use with docetaxel in mHSPC, enhancing its utility in aggressive disease .

Properties

Molecular Formula

C25H27ClN6O8

Molecular Weight

575.0 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[1-[3-[[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]carbamoyl]-1H-pyrazol-5-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C25H27ClN6O8/c1-11(10-32-6-5-16(31-32)13-3-4-14(9-27)15(26)7-13)28-23(36)18-8-17(29-30-18)12(2)39-25-21(35)19(33)20(34)22(40-25)24(37)38/h3-8,11-12,19-22,25,33-35H,10H2,1-2H3,(H,28,36)(H,29,30)(H,37,38)/t11-,12?,19-,20-,21+,22-,25+/m0/s1

InChI Key

OKBOLZCXQYZEGL-IVRNUPPQSA-N

Isomeric SMILES

C[C@@H](CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CC(CN1C=CC(=N1)C2=CC(=C(C=C2)C#N)Cl)NC(=O)C3=NNC(=C3)C(C)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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